3-benzyl-5-[3-(3-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-benzyl-5-[3-(3-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It has been of great interest to researchers due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[3-(3-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzyl-5-[3-(3-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one are complex and depend on the concentration and duration of exposure. It has been found to modulate various signaling pathways involved in cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-benzyl-5-[3-(3-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-benzyl-5-[3-(3-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail to gain a better understanding of its pharmacological effects. Additionally, future research could focus on optimizing its synthesis and improving its solubility to make it more useful in lab experiments.
Synthesis Methods
The synthesis of 3-benzyl-5-[3-(3-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one can be achieved through various methods. One of the most common methods is the reaction between 3-bromoacetophenone and thiourea in the presence of sodium hydroxide and benzyl bromide. The reaction yields the desired compound in good yields and purity.
Scientific Research Applications
3-benzyl-5-[3-(3-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. It has been found to possess significant antibacterial, antifungal, and anticancer activities. It has also been investigated for its potential as an anti-inflammatory agent and a neuroprotective agent.
properties
IUPAC Name |
(5E)-3-benzyl-5-[(E)-3-(3-bromophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNOS2/c20-16-10-4-8-14(12-16)9-5-11-17-18(22)21(19(23)24-17)13-15-6-2-1-3-7-15/h1-12H,13H2/b9-5+,17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJODVCUXDWSQI-WHORLJIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC=CC3=CC(=CC=C3)Br)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C=C\C3=CC(=CC=C3)Br)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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